2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide, also known as DEDPA, is a synthetic compound that has recently been developed as a potential therapeutic agent. It is a member of a new class of compounds known as diazaspirodecanes, which have been studied for their potential therapeutic applications. DEDPA has been shown to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
Synthesis and Antihypertensive Activity
Research into derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the specified compound, has shown potential in the synthesis of antihypertensive agents. These compounds, when substituted at specific positions, have been evaluated for their effectiveness in lowering blood pressure, showcasing their potential as alpha-adrenergic blockers. Notably, certain derivatives have demonstrated significant activity as alpha 2-adrenoceptor antagonists, suggesting a promising avenue for developing new antihypertensive treatments (Caroon et al., 1981).
Bridged Analogs of Pyrrolizidine Alkaloids
Another fascinating application involves the synthesis of compounds that can be regarded as bridged analogs of pyrrolizidine alkaloids, highlighting a novel approach to creating substances with potential biological activity. This research explores the reaction of specific heterocycles with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate, leading to compounds with interesting structural and potentially pharmacological properties (Konovalova et al., 2013).
Gabapentin-base Synthesis
In the realm of synthesizing biologically active compounds, an innovative approach has been developed utilizing gabapentin as a precursor for generating N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and related derivatives. This showcases the versatility of the base structure in producing compounds with potential therapeutic applications, further emphasizing the importance of structural modifications in enhancing biological activity and exploring intramolecular interactions (Amirani Poor et al., 2018).
Supramolecular Arrangements
The study of supramolecular arrangements based on derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decane provides insights into the relationship between molecular and crystal structures. This research is vital for understanding how substituents influence supramolecular arrangements, which is crucial for the design of materials with specific physical and chemical properties (Graus et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of inflammation and cell death .
Mode of Action
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby preventing the activation of necroptotic pathways .
Biochemical Pathways
The inhibition of RIPK1 by 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide affects the necroptotic pathway . Necroptosis is a form of programmed cell death that is driven by RIPK1. By inhibiting RIPK1, this compound prevents the activation of this pathway, thereby preventing cell death .
Result of Action
The inhibition of RIPK1 by 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide results in a significant anti-necroptotic effect . In a necroptosis model in U937 cells, this compound showed a significant protective effect against cell death .
properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-13-7-6-8-14(11-13)19-15(22)12-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8,11H,2-5,9-10,12H2,1H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXJDDSFXMLMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.